Kasugamycin

Catalog No.
S005675
CAS No.
6980-18-3
M.F
C14H26ClN3O9
M. Wt
415.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kasugamycin

CAS Number

6980-18-3

Product Name

Kasugamycin

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride

Molecular Formula

C14H26ClN3O9

Molecular Weight

415.82 g/mol

InChI

InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1

InChI Key

ZDRBJJNXJOSCLR-YZKQBBCCSA-N

SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N

Solubility

In water, 1X10+6 mg/L at 25 °C /Miscible/ (est)

Synonyms

3-O-(2-amino-4((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiroinositol, kasugamycin, kasugamycin hydrochloride, kasugamycin monohydrochloride, kasugamycin, phosphate salt, kasugamycin, sulfate salt

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl

Description

The exact mass of the compound Kasugamycin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. It belongs to the ontological category of amino cyclitol glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Bactericides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Kasugamycin is an aminoglycoside antibiotic first isolated in 1965 from Streptomyces kasugaensis, a soil bacterium found near the Kasuga shrine in Nara, Japan. Discovered by Hamao Umezawa, kasugamycin was initially recognized for its antifungal properties against rice blast disease, later demonstrating antibacterial activity as well. The compound is characterized by its white crystalline form and has the chemical formula C₁₄H₂₈ClN₃O₁₀ when in hydrochloride form .

Kasugamycin primarily functions by inhibiting protein synthesis in bacteria. It does this at the initiation stage of translation, competing with initiator transfer RNA. The binding of kasugamycin occurs within the messenger RNA channel of the 30S ribosomal subunit, specifically between nucleotides G926 and A794 of the 16S ribosomal RNA. This binding disrupts the mRNA-tRNA interaction, thereby inhibiting translation initiation .

Additionally, mutations in the 16S rRNA methyltransferase KsgA can lead to low-level resistance against kasugamycin, which does not affect its binding to the ribosome but alters the structural dynamics of the mRNA .

Kasugamycin exhibits significant biological activity against a range of bacterial pathogens and is particularly effective against plant pathogens such as Erwinia atroseptica and Xanthomonas campestris. Its mechanism involves selective inhibition of translation initiation, making it a valuable tool in both agricultural and clinical settings .

In addition to its antibacterial properties, kasugamycin has shown potential antifungal activity, particularly against fungi affecting crops, thus contributing to its application in agricultural practices .

The total synthesis of kasugamycin has been achieved through various methods. One notable approach involves stereoselective reactions to construct the deoxy-amino sugar moiety integral to its structure. This process typically includes cycloisomerization reactions facilitated by ruthenium catalysts .

The synthesis pathway may also involve multiple steps of functional group transformations, including oxidation and conjugation reactions that yield the active kasugamycin compound from simpler precursors .

Kasugamycin is primarily used in agriculture as a pesticide due to its effectiveness against bacterial diseases in crops. Formulations such as Kasumin® contain kasugamycin as an active ingredient for controlling bacterial rot and leaf mold on tomatoes and peppers . In clinical settings, its role as an antibiotic makes it valuable for treating certain bacterial infections.

Key

Research indicates that kasugamycin interacts with various components of the ribosomal machinery, particularly affecting the dynamics of mRNA-tRNA interactions during protein synthesis. Studies have shown that mutations conferring resistance do not inhibit drug binding but alter how effectively it can disrupt translation initiation .

Moreover, investigations into kasugamycin's metabolic pathways reveal that it undergoes conversion to kasugamycinic acid in plants, indicating a complex interaction with plant biochemistry that may influence its efficacy as a pesticide .

Kasugamycin shares structural and functional similarities with several other aminoglycoside antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary ActionUnique Features
KanamycinAminoglycosideInhibits protein synthesisEffective against a broader range of bacteria
GentamicinAminoglycosideInhibits protein synthesisMore potent against Gram-negative bacteria
NeomycinAminoglycosideInhibits protein synthesisUsed topically; nephrotoxic at high doses
StreptomycinAminoglycosideInhibits protein synthesisPrimarily effective against Mycobacterium

Uniqueness of Kasugamycin: Kasugamycin is distinctive due to its specific action on translation initiation rather than elongation, making it less effective against leaderless mRNA compared to other aminoglycosides. Its unique binding site on the ribosome sets it apart from these similar compounds .

XLogP3

-6.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

9

Exact Mass

415.1357571 g/mol

Monoisotopic Mass

415.1357571 g/mol

Heavy Atom Count

27

LogP

log Kow = -5.75 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

203 °C (dec)

UNII

SXA18D440T

Related CAS

6980-18-3 (Parent)

Therapeutic Uses

Kasugamycin ... is active against Pseudomonas, Erwinia, Xanthomonas and Corynebacterium bacterial species.
Based on the remarkable low toxicity of kasugamycin, it was tested and proven to be effective against Pseudomonas aeruginosa urinary infections in humans.

Mechanism of Action

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media.
... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).

Vapor Pressure

<1.3X10-4 mm Hg at 25 °C

Other CAS

11030-24-3
6980-18-3
19408-46-9

Absorption Distribution and Excretion

When a rabbit was sc injected with ... /100 mg/kg/ of kasugamycin, the fungicide disappeared from the blood within 8 hr, and 96% of the injected material was excreted into urine in 8 hr after injection; kasugamycin concn in the urine was highest (43 mg/mL) after 45 min.
Oral admin of 100 mg/kg kasugamycin to mice indicated rapid absorption and 43 to 68% excretion with urine in 6 hr.
On im injection of 1.0g kasugamycin into humans, about 63% of the fungicide was excreted unchanged with urine in 8 hr.
In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). The maximum concentration found in the plasma of both males and females occurred approximately one hour after the administration of a single low or high dose. Between one and six hours after a single low or high dose, more kasugamycin accumulated in the kidneys, urinary bladder, and lymph nodes than in the blood, but after 168 hours, little or no kasugamycin was found in these tissues. The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces. Elimination occurred primarily in the feces (88 to 95%), suggesting low absorption; kasugamycin was not excreted in the bile (enterohepatic circulation did not occur).

Metabolism Metabolites

In the tomato metabolism study, the metabolite profile was similar for tomato fruit and foliage. ... The major metabolic pathway of kasugamycin in plants involves conjugation of the parent compound, conversion to kasugamycinic acid, and subsequent conjugation of kasugamycinic acid. Conversion of kasugamycin to 2-N-acetyl kasugamycin and kasuganobiosamine was thought to be a minor metabolic route. Parent compound (kasugamycin per se) was the major identified component in all samples from all harvest intervals.
In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). ... The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces.

Associated Chemicals

Kasugamycin monohydrochloride;19408-46-9

Wikipedia

Kasugamycin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Kasugamycin is made by the fermentation of S. kasugaensis and is extracted from the fermentation broth with strongly acid ion-exchange resins.

General Manufacturing Information

Kasugamycin HCl hydrate is more stable than the free base and does not deteriorate upon storage at 50 °C for 10 days. It tolerates weak acids, decomposes slowly at a pH of 7, and decomposes faster within weeks in alkaline soln at ambient temp.
Kasugamycin ... is an aminoglycoside antibiotic produced by Streptomyces kasugaenesis.
... Has largely been replaced by more modern compounds but remains important in some countries because of its low price.
Not registered, import tolerance established
Kasugamycin is not registered in the U.S., however, tolerances were established to cover residues on imported tomatoes and peppers from Mexico where the registrant is seeking to register Kasumin 2L, a liquid formulation comprised of 2% kasugamycin (by weight) as the active ingredient (ai), for use on rice, potato, pepper, and tomato in Mexico.

Analytic Laboratory Methods

Product analysis by cup assay with Pseudomonas fluorescens (NIHJ B-254). Residues determined by cup assay with Pyricularia oryzae (P2)

Dates

Modify: 2023-07-15

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